![molecular formula C20H19ClN2O4 B2552947 3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea CAS No. 2097902-93-5](/img/structure/B2552947.png)
3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
None of the provided papers directly describe the synthesis of "3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea". However, the papers do mention the use of related compounds that could potentially be synthesized through similar methods, involving steps like chromogenic reactions, ion-pair extraction, and derivatization .
Molecular Structure Analysis
The molecular structure of the compound includes a methoxyphenyl group, which is a common moiety in the compounds studied within the papers. These groups are known for their roles in the metabolism of various biological molecules and are often analyzed using chromatographic and electrochemical detection methods .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of "3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea". However, they do discuss the analysis of similar compounds and their metabolites, which undergo reactions such as enzymatic deconjugation, extraction, and derivatization for detection purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not detailed in the provided papers. However, the papers do discuss the properties of related compounds, such as their solubility, stability, and reactivity under various conditions, which are important for their detection and quantification in biological samples .
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Curtius Reaction and Chemical Transformations
Research by Pevzner (2011) explores the chemical transformations of methyl (diethoxyphosphorylmethyl)furoates through selective hydrolysis, leading to furoyl azides. The study highlights the process of Curtius rearrangement in the creation of isocyanates and subsequent formation of methyl urethanes, emphasizing the intricate pathways and potential for creating related compounds (Pevzner, 2011).
Potential Medical Applications
Inhibition of Translation Initiation as Anti-Cancer Strategy
A study by Denoyelle et al. (2012) identifies symmetrical N,N'-diarylureas as potent activators of the eIF2α kinase heme regulated inhibitor, which inhibits cancer cell proliferation. This research underlines the potential of chemical compounds in therapeutic applications, particularly in targeting specific cellular mechanisms for cancer treatment (Denoyelle et al., 2012).
Environmental Degradation
Photodegradation and Hydrolysis of Pesticides
Gatidou and Iatrou (2011) investigated the photodegradation and hydrolysis of substituted urea herbicides and organophosphorous insecticides in water. Their findings provide insight into the environmental behavior of these compounds, including their stability and degradation under various conditions, which is crucial for understanding the environmental impact of related chemical entities (Gatidou & Iatrou, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-26-19-9-8-15(21)11-16(19)23-20(25)22-12-17(24)13-4-6-14(7-5-13)18-3-2-10-27-18/h2-11,17,24H,12H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJHPMDTPGPJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2552864.png)
![(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2552865.png)
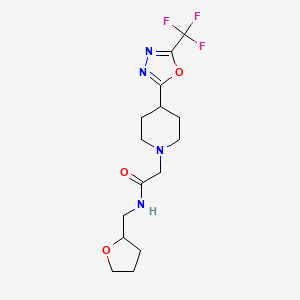
![rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2552869.png)
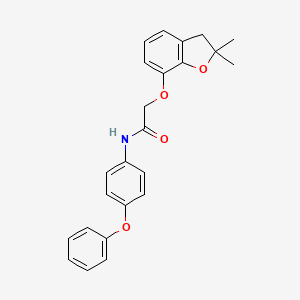
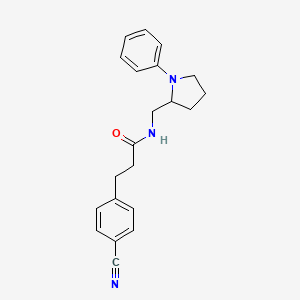
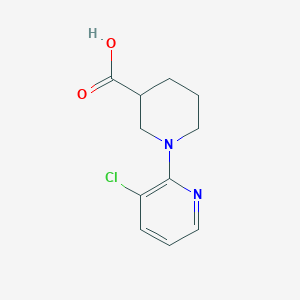
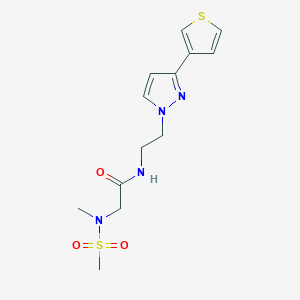
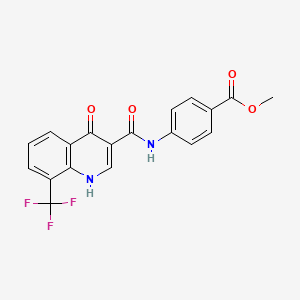
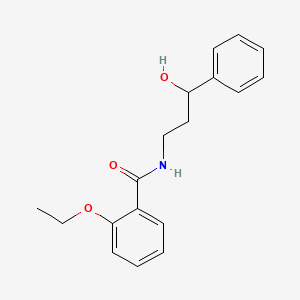
![6-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2552881.png)
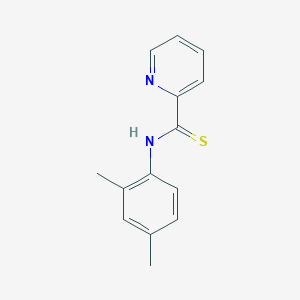
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2552884.png)
